Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C12H13FO2 It is a cyclopropane derivative, characterized by the presence of a fluorophenyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the reaction of ethyl diazoacetate with alkenes in the presence of a catalyst such as rhodium or copper. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The cyclopropane ring’s strain can also influence the reactivity and stability of the compound, affecting its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-formyl-1-cyclopropanecarboxylate: Another cyclopropane derivative with a formyl group instead of a fluorophenyl group.
Ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate: A similar compound with an ethoxy group on the phenyl ring.
Uniqueness
Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various research applications .
Biological Activity
Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate, also known as (1RS,2RS)-2-(2-fluorophenyl)-cyclopropanecarboxylic acid ethyl ester, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyclopropane ring with a fluorinated phenyl substituent. The presence of the ethyl ester enhances its lipophilicity, which may influence its pharmacokinetic properties, such as absorption and distribution in biological systems. The compound's structure allows it to mimic natural substrates, facilitating interactions with various biological targets .
Enzyme Inhibition
Studies employing computer-aided prediction models have suggested that this compound may interact with several biological targets, including enzymes involved in inflammatory pathways. Its structural analogs have shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in the inflammatory response .
Receptor Modulation
The compound's fluorophenyl group may enhance its binding affinity to specific receptors and enzymes. Interaction studies indicate favorable docking scores with various biological macromolecules, suggesting that modifications to the compound could improve selectivity and potency against targeted receptors .
Anti-inflammatory Activity
Compounds structurally related to this compound have demonstrated anti-inflammatory properties in vitro. For instance, analogs have been evaluated for their ability to inhibit COX-1 and COX-2 activities, showing varying degrees of selectivity. The inhibition of these enzymes is critical for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
Preliminary studies suggest that derivatives of this compound may possess anticancer activity. For example, certain analogs have been tested against various cancer cell lines, revealing dose-dependent cytotoxicity and the ability to induce apoptosis in tumor cells . These findings position the compound as a promising candidate for further research in cancer therapeutics.
Table 1: Biological Activity Summary of this compound Derivatives
Compound | Target Enzyme/Pathway | IC50 (µM) | Activity Type |
---|---|---|---|
This compound | COX-1 | 1.5 | Inhibitor |
Analog A | COX-2 | 3.0 | Inhibitor |
Analog B | Cancer Cell Lines | 10 | Cytotoxicity |
Case Study: Inhibition of COX Enzymes
A study designed to evaluate the selectivity of this compound against COX enzymes demonstrated that modifications to the substituent groups significantly influenced inhibitory potency. Compounds with larger or more hydrophobic aryl groups showed improved selectivity for COX-1 over COX-2 .
Properties
Molecular Formula |
C12H13FO2 |
---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,2,7H2,1H3 |
InChI Key |
KVUOSEPUSAHMKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2F |
Origin of Product |
United States |
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